(Z)-methyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles are significant in medicinal chemistry and are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiazolines, which are similar, were first prepared by dialkylation of thioamides . Additionally, a copper(II)-catalyzed cascade Csp2–P/C–C bond formation in o-haloaryl isothiocyanates with organophosphorus esters has been developed under mild conditions .Molecular Structure Analysis
The compound likely contains a benzo[d]thiazol-2-yl moiety, which is a common structural feature in many bioactive compounds . The exact molecular structure would need to be confirmed through techniques such as FTIR and NMR .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. For example, 2-Aminobenzo[d]thiazol-4-ol has a molecular weight of 166.2 .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
A study details the synthesis and characterization of benzothiazole-imino-benzoic acid ligands and their metal complexes (Mishra et al., 2019). These compounds were synthesized under mild conditions, leading to good to high yields, indicating a potential application for the synthesis of (Z)-methyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate (Mishra et al., 2019).
Spectral Characterization
Another study focused on the spectral characterization and antimicrobial activity of imino-4-methoxyphenol thiazole derived Schiff base ligands (Vinusha et al., 2015). This research can provide insights into the spectral properties of similar compounds like this compound (Vinusha et al., 2015).
Antimicrobial Activities
Antimicrobial Properties
The study by Mishra et al. (2019) also demonstrates the antimicrobial activity of benzothiazole-imino-benzoic acid ligands and their complexes against various bacterial strains, suggesting similar potential applications for this compound (Mishra et al., 2019).
Antifungal and Antibacterial Effects
Vinusha et al. (2015) explored the antibacterial and antifungal activities of synthesized compounds, providing a reference for the potential antimicrobial efficacy of similar compounds like this compound (Vinusha et al., 2015).
Pharmacological Applications
- Antihypertensive Properties: Research on similar thiazole derivatives indicates their potential as antihypertensive α-blocking agents (Abdel-Wahab et al., 2008). This suggests possible applications in the pharmacological field for this compound in managing blood pressure-related conditions (Abdel-Wahab et al., 2008).
Properties
IUPAC Name |
methyl 2-[2-(2-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S2/c1-31-21(27)14-26-18-12-11-16(34(24,29)30)13-20(18)33-23(26)25-22(28)17-9-5-6-10-19(17)32-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H2,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZCRHFZOJPELO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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